2-Propanol, 1-(decyloxy)-
Description
2-Propanol, 1-(decyloxy)- (C₁₃H₂₈O₂, molecular weight 216.36 g/mol) is a branched ether-alcohol derivative characterized by a decyloxy (C₁₀H₂₁O-) group attached to the first carbon of 2-propanol. Compounds like 2-Propanol,1-chloro-3-(decyloxy)- (CAS 91778-87-9, C₁₃H₂₇ClO₂) and 2-Propanol, 1-(hexadecyloxy)-3-(triphenylmethoxy)- (CAS 82002-20-8, C₃₈H₅₄O₃) suggest that such molecules are typically used in surfactants, pharmaceutical intermediates, or specialty solvents due to their amphiphilic nature.
Properties
CAS No. |
55546-36-6 |
|---|---|
Molecular Formula |
C13H28O2 |
Molecular Weight |
216.36 g/mol |
IUPAC Name |
1-decoxypropan-2-ol |
InChI |
InChI=1S/C13H28O2/c1-3-4-5-6-7-8-9-10-11-15-12-13(2)14/h13-14H,3-12H2,1-2H3 |
InChI Key |
GNIJLZHYBVVHMA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOCC(C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1-(decyloxy)- can be achieved through several methods:
Etherification: One common method involves the etherification of 2-propanol with decyl bromide in the presence of a strong base such as sodium hydride. The reaction typically occurs under reflux conditions to ensure complete conversion.
Hydrolysis of Halides: Another method involves the hydrolysis of 1-decyloxy-2-propyl halide using an aqueous solution of an alkali hydroxide.
Industrial Production Methods
Industrial production of 2-Propanol, 1-(decyloxy)- often involves large-scale etherification processes. The reaction conditions are optimized to maximize yield and purity, often employing continuous flow reactors and advanced purification techniques to remove impurities.
Chemical Reactions Analysis
Types of Reactions
2-Propanol, 1-(decyloxy)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it to the corresponding alkane using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Thionyl chloride, phosphorus tribromide, reflux conditions.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alkanes.
Substitution: Alkyl halides.
Scientific Research Applications
2-Propanol, 1-(decyloxy)- has several applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in the study of membrane proteins and lipid interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of surfactants, emulsifiers, and lubricants
Mechanism of Action
The mechanism of action of 2-Propanol, 1-(decyloxy)- involves its interaction with various molecular targets. Its amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is exploited in drug delivery systems to enhance the absorption and bioavailability of therapeutic agents .
Comparison with Similar Compounds
Ether-Substituted Propanols with Varying Alkoxy Chains
The length and structure of the alkoxy chain significantly influence solubility, boiling points, and applications:
Key Observations :
- Chain Length Effects : Longer chains (e.g., decyloxy, hexadecyloxy) increase hydrophobicity, reducing water solubility but enhancing lipid bilayer interactions .
- Boiling Points : Shorter chains (ethoxy, propoxy) exhibit lower boiling points due to weaker van der Waals forces, while decyloxy derivatives likely require higher temperatures for volatilization.
Functionalized Derivatives: Chlorinated and Amino-Substituted Propanols
The introduction of electronegative or bioactive groups alters reactivity and applications:
- 2-Propanol,1-chloro-3-(decyloxy)- (CAS 91778-87-9): The chlorine atom increases density and polarity, making it a reactive intermediate for nucleophilic substitutions . Compared to non-chlorinated analogs, it may exhibit higher melting points and reduced thermal stability.
- 2-Propanol, 1-[(1,1-dimethylethyl)amino]-3-[2-[(tetrahydro-2-furanyl)methoxy]phenoxy]- (CAS 35108-88-4): Contains a tert-butyl amino group and tetrahydrofuran methoxy substituent, enhancing binding to biological targets (e.g., adrenoceptors) . Melting point: 151–154 °C, significantly higher than non-polar derivatives due to hydrogen bonding .
Pharmacologically Active Propanol Derivatives
Compounds like (2R,S)-1-(6-methoxy-4-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol exhibit:
- Antiarrhythmic and Hypotensive Activity: Attributed to α₁/β₁-adrenoceptor modulation .
- Structural Requirements : Bulky aromatic substituents (e.g., indolyl, naphthyloxy) improve receptor affinity but reduce solubility compared to linear alkoxy chains .
Research Findings and Mechanistic Insights
- DNA Interactions: 1-Propanol and 2-propanol isomers induce distinct DNA conformational changes (coil-to-globule transitions) due to differences in water cluster formation .
- Positron Binding: 2-Propanol derivatives with higher dipole moments (e.g., amino-substituted analogs) localize positron wavefunctions more effectively than non-polar variants .
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